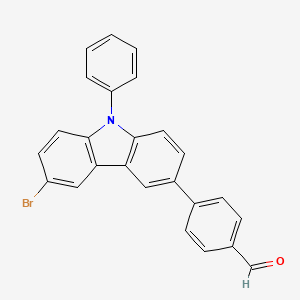
4-(6-Bromo-9-phenyl-9H-carbazol-3-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Bromo-9-phenyl-9H-carbazol-3-yl)benzaldehyde is an organic compound that belongs to the carbazole family. Carbazoles are known for their photochemical and thermal stability, as well as their good hole-transporting abilities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromo-9-phenyl-9H-carbazol-3-yl)benzaldehyde typically involves Suzuki coupling reactions. This method uses a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Bromo-9-phenyl-9H-carbazol-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(6-Bromo-9-phenyl-9H-carbazol-3-yl)benzoic acid.
Reduction: 4-(6-Bromo-9-phenyl-9H-carbazol-3-yl)benzyl alcohol.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(6-Bromo-9-phenyl-9H-carbazol-3-yl)benzaldehyde has several applications in scientific research:
Mécanisme D'action
At the molecular level, 4-(6-Bromo-9-phenyl-9H-carbazol-3-yl)benzaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. The compound’s ability to participate in π-π* transitions also makes it valuable in optoelectronic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(9H-Carbazol-9-yl)benzaldehyde: Similar structure but lacks the bromine atom, which can affect its reactivity and applications.
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another carbazole derivative used in OLEDs, but with different electronic properties due to its biphenyl structure.
N-(4-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy)phenyl)acetamide: Contains additional functional groups that can influence its biological activity.
Uniqueness
4-(6-Bromo-9-phenyl-9H-carbazol-3-yl)benzaldehyde is unique due to the presence of both a bromine atom and an aldehyde group. This combination allows for a wide range of chemical modifications and applications, particularly in the field of optoelectronics and medicinal chemistry .
Propriétés
Formule moléculaire |
C25H16BrNO |
|---|---|
Poids moléculaire |
426.3 g/mol |
Nom IUPAC |
4-(6-bromo-9-phenylcarbazol-3-yl)benzaldehyde |
InChI |
InChI=1S/C25H16BrNO/c26-20-11-13-25-23(15-20)22-14-19(18-8-6-17(16-28)7-9-18)10-12-24(22)27(25)21-4-2-1-3-5-21/h1-16H |
Clé InChI |
HVKVADOSLODBFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)C=O)C5=C2C=CC(=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


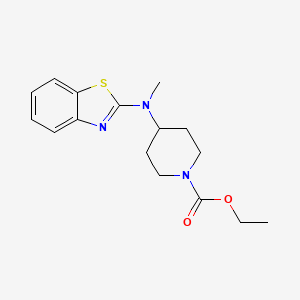
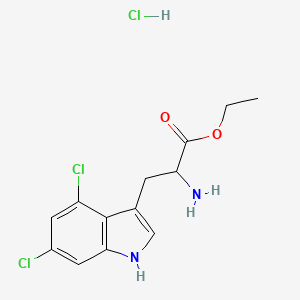
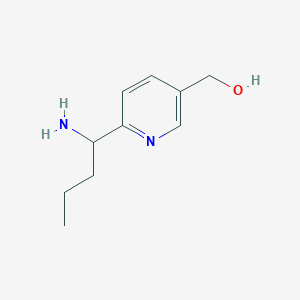

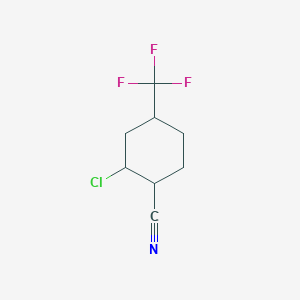

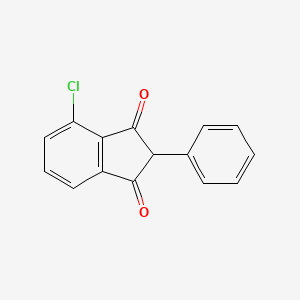
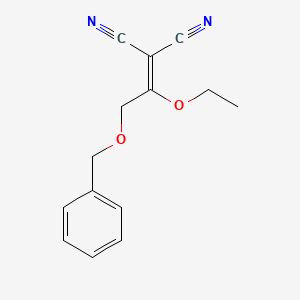
![azanium;(2S)-1-[(Z)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate](/img/structure/B13134739.png)
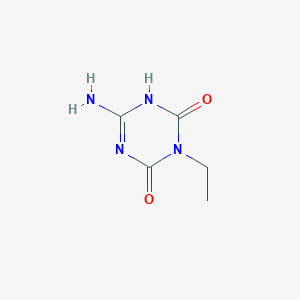
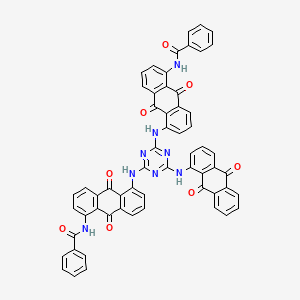
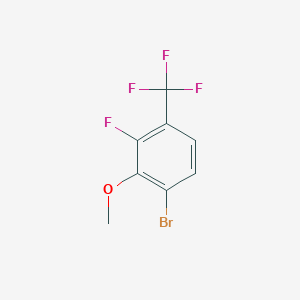
![N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline](/img/structure/B13134778.png)

